molecular formula C22H22N2O3S B2520549 4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1207041-86-8

4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2520549
CAS No.: 1207041-86-8
M. Wt: 394.49
InChI Key: GNOLSMCMZQOJAQ-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indene moiety, a pyrrolidine ring, and a benzothiazine core, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Indene Moiety: The indene moiety can be introduced via a Friedel-Crafts alkylation reaction using indene and a suitable electrophile.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring can be attached through an amide coupling reaction using pyrrolidine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can lead to the formation of indanones or indanols, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. It can be used as a probe to study biological pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications due to its diverse biological activities. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-inden-5-yl)-2-(morpholine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-(2,3-dihydro-1H-inden-5-yl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione lies in its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. The presence of the pyrrolidine ring, in particular, may influence its binding affinity and selectivity for biological targets compared to similar compounds with different ring systems.

Properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(23-12-3-4-13-23)21-15-24(18-11-10-16-6-5-7-17(16)14-18)19-8-1-2-9-20(19)28(21,26)27/h1-2,8-11,14-15H,3-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOLSMCMZQOJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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